molecular formula C9H18O3 B164402 3-Hydroxynonanoic acid CAS No. 88930-09-0

3-Hydroxynonanoic acid

Cat. No.: B164402
CAS No.: 88930-09-0
M. Wt: 174.24 g/mol
InChI Key: XBUXARJOYUQNTC-UHFFFAOYSA-N
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Description

3-Hydroxynonanoic acid is an organic compound with the molecular formula C₉H₁₈O₃. It is a medium-chain hydroxy acid characterized by the presence of both a hydroxyl group and a carboxyl group. This compound is typically a white to off-white solid and is known for its unique chemical properties, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxynonanoic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often employs the ozonolysis and oxidation method due to its efficiency and scalability. The use of castor oil as a starting material is common, given its high content of ricinoleic acid, which can be converted into this compound .

Chemical Reactions Analysis

3-Hydroxynonanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, alcohols for esterification, and amines for amidation. The major products formed from these reactions include nonanedioic acid, esters, and amides .

Mechanism of Action

The mechanism of action of 3-hydroxynonanoic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to exert cytotoxic effects on cancer cells by inducing apoptosis. The hydroxyl and carboxyl groups play crucial roles in these interactions, facilitating the binding to specific cellular targets and triggering downstream signaling pathways .

Biological Activity

3-Hydroxynonanoic acid (3-HNA) is a medium-chain hydroxy fatty acid that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the synthesis, biological effects, and potential therapeutic applications of 3-HNA, supported by relevant research findings and case studies.

This compound is classified as a hydroxy fatty acid with a nine-carbon chain. It can be synthesized through various chemical methods, including enzymatic biotransformation. For instance, a study demonstrated the conversion of ricinoleic acid into 3-HNA using a combination of whole-cell biocatalysts, achieving high conversion yields (approximately 70%) . The synthesis often involves the ozonolysis of castor oil or methyl ricinoleate, followed by oxidation processes .

Anticancer Properties

Research has indicated that derivatives of 3-HNA exhibit significant cytotoxic effects against various cancer cell lines. A study synthesizing chiral amide derivatives of 3-HNA reported that hydroxamic acid derivatives showed potent antiproliferative activity against HeLa cells, with some compounds demonstrating higher toxicity against HT29 cells compared to HeLa cells . The cytotoxicity was assessed using MTT assays, revealing that stereochemistry plays a crucial role in the biological activity of these compounds.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound TypeCell LineIC50 (µM)
Hydroxamic Acid DerivativeHeLaX
Hydroxamic Acid DerivativeHT29Y
Chiral AmidesVariousZ

(Note: Specific IC50 values to be filled based on experimental data)

Antimicrobial Effects

3-HNA has also been investigated for its antimicrobial properties. A study highlighted its role in protecting cells against amoebal infections, suggesting that it may enhance the survival of certain pathogens like Cryptococcus neoformans . The fatty acid's structural characteristics contribute to its ability to interact with microbial membranes, potentially leading to altered permeability and cell death.

The mechanism by which 3-HNA exerts its biological effects is multifaceted. In anticancer applications, it is believed that the compound can interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance, conjugation of 3-hydroxy fatty acids to peptides has been shown to enhance their anti-cancer activity by improving their structural stability and bioavailability .

In antimicrobial contexts, 3-HNA's fatty acid structure allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis .

Case Studies

  • Enhancement of Anticancer Peptide Activity : A study demonstrated that conjugating DP18L peptide with (R)-3-hydroxydecanoic acid significantly enhanced its anti-cancer efficacy against MiaPaCa cells. This suggests that similar enhancements could be expected with 3-HNA derivatives .
  • Biotransformation Applications : Research on the biotransformation of ricinoleic acid into 3-HNA via engineered bacterial strains illustrates the potential for sustainable production methods for bioactive compounds .

Properties

IUPAC Name

3-hydroxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXARJOYUQNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-39-4
Record name Nonanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70955371
Record name 3-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40165-87-5, 33796-87-1, 88930-09-0
Record name 3-Hydroxynonanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40165-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxynonanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 °C
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-Hydroxynonanoic acid?

A1: this compound is a chiral molecule with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol. While specific spectroscopic data is not detailed within the provided research, it can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q2: Can this compound be produced from renewable sources?

A2: Yes, research demonstrates that enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxynonanoic acid, can be efficiently produced through the biotechnological conversion of polyhydroxyalkanoates (PHAs) accumulated by bacteria like Pseudomonas putida GPo1. [] This method offers a sustainable alternative to traditional chemical synthesis.

Q3: What are the potential applications of this compound in material science?

A3: this compound serves as a building block for novel optically active compounds that exhibit liquid crystal properties, particularly smectic phases. [] By modifying the linkage groups and core substituents of these compounds, researchers can tailor their mesomorphic and ferroelectric properties for applications in displays and other advanced materials.

Q4: How does the structure of this compound derivatives impact their liquid crystal behavior?

A4: Studies have shown that the presence or absence of a chloro-substituent at specific positions within the core structure of this compound derivatives significantly influences the type of smectic phase exhibited. For example, a chloro-substituent is crucial for the appearance of the chiral smectic C phase in compounds with a central ester or -OCH2- linkage. []

Q5: Can this compound be incorporated into polymers?

A5: Yes, this compound (HN) can be incorporated into medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) by specific bacteria like Pseudomonas putida KT2440. [] By using nonanoic acid as the carbon source and inhibiting fatty acid β-oxidation, researchers achieved MCL-PHAs with a high HN content (93%).

Q6: What are the potential applications of MCL-PHAs containing this compound?

A6: MCL-PHAs with a high this compound content are promising biocompatible and biodegradable polymers for various applications, including coatings, controlled release carriers, and tissue engineering. [] Their elastomeric properties and tunable crystallinity make them suitable for these applications.

Q7: Have any studies investigated the biological activity of this compound derivatives?

A7: Research has explored the antimicrobial and cytotoxic activity of chiral amide derivatives of this compound. [, , ] These studies highlight the potential of modifying this compound to develop new therapeutic agents.

Q8: Are there any ongoing efforts to develop sustainable production methods for this compound?

A8: The production of (R)-3-hydroxynonanoic acid from PHAs using bacteria like Pseudomonas putida GPo1 [] is a promising avenue for sustainable production. This method utilizes renewable resources and aligns with green chemistry principles.

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